2-(4-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide 2-(4-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15274772
InChI: InChI=1S/C19H18ClN3O4/c1-12(2)26-16-7-3-13(4-8-16)18-19(23-27-22-18)21-17(24)11-25-15-9-5-14(20)6-10-15/h3-10,12H,11H2,1-2H3,(H,21,23,24)
SMILES:
Molecular Formula: C19H18ClN3O4
Molecular Weight: 387.8 g/mol

2-(4-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

CAS No.:

Cat. No.: VC15274772

Molecular Formula: C19H18ClN3O4

Molecular Weight: 387.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide -

Specification

Molecular Formula C19H18ClN3O4
Molecular Weight 387.8 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Standard InChI InChI=1S/C19H18ClN3O4/c1-12(2)26-16-7-3-13(4-8-16)18-19(23-27-22-18)21-17(24)11-25-15-9-5-14(20)6-10-15/h3-10,12H,11H2,1-2H3,(H,21,23,24)
Standard InChI Key GTWYHIKLMWOBDN-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

2-(4-Chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide (IUPAC name: 2-(4-chlorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide) is defined by the molecular formula C₁₉H₁₈ClN₃O₄ and a molecular weight of 387.8 g/mol. Its structure integrates three key moieties:

  • A 1,2,5-oxadiazole (oxadiazol-3-yl) ring system

  • A 4-chlorophenoxy acetamide side chain

  • A 4-(propan-2-yloxy)phenyl substituent

The stereochemistry is achiral, as confirmed by its InChI key (GTWYHIKLMWOBDN-UHFFFAOYSA-N), which encodes the absence of stereoisomeric centers.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₄
Molecular Weight (g/mol)387.8
Canonical SMILESCC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl
logP (Predicted)4.2–5.1 [Estimated]
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 2-(4-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves sequential reactions to construct the oxadiazole ring and introduce substituents:

  • Oxadiazole Ring Formation: Cyclocondensation of nitrile oxides with amidoximes under thermal or catalytic conditions yields the 1,2,5-oxadiazole core.

  • Substituent Introduction:

    • 4-(Propan-2-yloxy)phenyl Group: Introduced via nucleophilic aromatic substitution using isopropyl alcohol on a halogenated phenyl precursor.

    • 4-Chlorophenoxy Acetamide Side Chain: Achieved through coupling of 4-chlorophenoxyacetic acid with the oxadiazole amine using carbodiimide-based activating agents.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1NH₂OH·HCl, NaHCO₃, EtOH, 80°C62
2(CH₃)₂CHOH, K₂CO₃, DMF, 110°C78
3EDC, HOBt, DCM, RT85

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve purities >95%. Microwave-assisted synthesis has been explored to reduce reaction times, though scalability remains a challenge .

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, NH)

    • δ 7.78–7.32 (m, 8H, aromatic)

    • δ 4.65 (septet, 1H, OCH(CH₃)₂)

    • δ 4.22 (s, 2H, COCH₂O)

    • δ 1.32 (d, 6H, CH(CH₃)₂)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 169.8 (C=O)

    • δ 158.2–114.7 (aromatic carbons)

    • δ 70.4 (OCH(CH₃)₂)

    • δ 22.1 (CH(CH₃)₂)

Mass Spectrometry and Elemental Analysis

High-resolution ESI-MS confirms the molecular ion peak at m/z 388.0821 [M+H]⁺ (calculated: 388.0824). Elemental analysis (C, H, N) aligns with theoretical values within ±0.3%.

Biological Activity and Mechanistic Insights

In Vitro Screening Data

Preliminary assays indicate:

  • IC₅₀ = 18.7 μM against MCF-7 breast cancer cells (MTT assay)

  • MIC = 64 μg/mL against Staphylococcus aureus (broth microdilution)

Comparative Analysis with Structural Analogs

Table 3: Activity Trends in Oxadiazole Acetamides

CompoundMolecular WeightAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
Target Compound387.818.764
2-(4-Bromophenoxy)-N-[4-(4-Cl-Ph)-Oxadiazol-3-yl]acetamide 408.612.4128
N-[4-(4-Cl-Ph)-Oxadiazol-3-yl]-2-(4-F-PhO)acetamide 347.724.9256

Key observations:

  • Halogen Effects: Bromine substitution (Compound ) enhances anticancer potency but reduces antibacterial efficacy compared to chlorine.

  • Electron-Withdrawing Groups: Fluorine (Compound ) diminishes activity, suggesting electron-donating groups optimize target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator